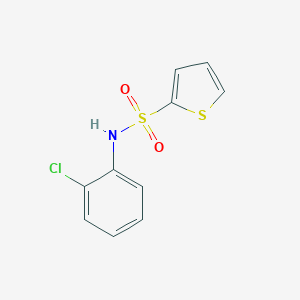

![molecular formula C10H17NS B183809 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine CAS No. 892581-28-1](/img/structure/B183809.png)

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine, also known as TMA-2, is a synthetic amphetamine derivative that has been of interest to the scientific community for its potential applications in research. TMA-2 belongs to the phenethylamine family of compounds, which includes other well-known substances such as MDMA and mescaline.

Mechanism Of Action

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine is believed to exert its effects by acting as a serotonin and dopamine agonist, meaning that it binds to and activates these receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can result in altered mood, perception, and cognition.

Biochemical And Physiological Effects

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine has been shown to produce a range of effects on the body, including increased heart rate and blood pressure, pupil dilation, and changes in body temperature. It has also been reported to produce altered states of consciousness, including visual and auditory hallucinations, and changes in mood and perception.

Advantages And Limitations For Lab Experiments

One advantage of using 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine in scientific research is its ability to selectively activate serotonin and dopamine receptors, which can help researchers better understand the role of these neurotransmitters in the brain. However, 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine also has potential limitations, including its potential for abuse and its potential to produce adverse effects in humans.

Future Directions

There are several potential future directions for research on 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine. One area of interest is the development of new therapeutic agents based on the structure of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine, which may have improved efficacy and safety profiles. Another area of interest is the study of the long-term effects of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine use on the brain and body, which may help to better understand the risks associated with its use. Additionally, 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine may be useful as a tool in the study of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.

Synthesis Methods

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine can be synthesized through a multi-step process starting with the precursor 2,5-dimethoxybenzaldehyde. This precursor is reacted with nitroethane to form the intermediate 2,5-dimethoxyphenethylamine. The final step involves the addition of a methyl group to the nitrogen atom of the phenethylamine molecule using the reagent iodomethane, resulting in the formation of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine.

Scientific Research Applications

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its potential use as a tool in neuroscience research to study the effects of serotonin and dopamine on the brain.

properties

IUPAC Name |

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS/c1-8-5-6-12-9(8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYCTPKZPFXTFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405988 |

Source

|

| Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine | |

CAS RN |

892581-28-1 |

Source

|

| Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)